Cyclohexene-1-phosphonic acid dichloride
Description
Cyclohexene-1-phosphonic acid dichloride (hypothetical CAS RN: Not available) is an organophosphorus compound characterized by a cyclohexene backbone substituted at the 1-position with a phosphonic acid dichloride group (-P(O)(Cl)₂). Its molecular formula is inferred to be C₆H₉Cl₂O₂P, with a molecular weight of approximately 217.01 g/mol. Phosphonic acid dichlorides are highly reactive intermediates in organic synthesis, commonly used to prepare phosphonate esters, amides, and other derivatives via nucleophilic substitution reactions. The cyclohexene ring introduces steric and electronic effects that influence reactivity, solubility, and stability compared to acyclic or smaller cyclic analogs .
Properties
CAS No. |
20095-28-7 |
|---|---|
Molecular Formula |
C6H9Cl2OP |
Molecular Weight |
199.01 g/mol |
IUPAC Name |
1-dichlorophosphorylcyclohexene |
InChI |
InChI=1S/C6H9Cl2OP/c7-10(8,9)6-4-2-1-3-5-6/h4H,1-3,5H2 |
InChI Key |
HJKKBGYMINKBKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)P(=O)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Cyclohexene-1-phosphonic acid dichloride with structurally or functionally related compounds from diverse chemical classes, including fluorinated cycloalkenes and other phosphonothioic dichlorides.
Table 1: Key Properties and Structural Comparison
Structural and Functional Group Analysis
This compound vs. Decafluorocyclohexene [355-75-9] :
While both share a cyclohexene backbone, the former’s phosphonyl dichloride group (-P(O)(Cl)₂) introduces polarity and reactivity, contrasting with the latter’s perfluorinated structure (C₆F₁₀), which confers extreme hydrophobicity and chemical inertness. Fluorinated analogs like decafluorocyclohexene are valued in high-performance materials (e.g., lubricants, coatings) but lack the synthetic versatility of phosphonic acid dichlorides .- This compound vs. Isopropylphosphonothioic dichloride [1498-60-8]: The substitution of oxygen with sulfur in the phosphonothioic dichloride (P(S)(Cl)₂ vs. P(O)(Cl)₂) alters electronic properties. Sulfur’s lower electronegativity increases nucleophilic attack susceptibility, making thioic derivatives more reactive in forming P-S bonds (e.g., in pesticide synthesis). Conversely, the cyclohexene ring in the target compound may sterically hinder reactions compared to the smaller isopropyl group .
This compound vs. Chloro-heptafluorocyclopentene [1759-63-3] :
The cyclopentene analog combines halogenation (Cl, F) with a smaller ring, enhancing ring strain and UV stability. Such compounds are used in optoelectronics, whereas phosphonic acid dichlorides are more reactive in hydrolysis and cross-coupling reactions .
Reactivity and Stability Trends
Hydrolysis Sensitivity :
Phosphonic acid dichlorides undergo rapid hydrolysis to phosphonic acids in the presence of moisture, unlike fluorinated cycloalkenes, which resist hydrolysis due to strong C-F bonds. Thioic analogs (e.g., [1498-60-8]) hydrolyze slower than their oxic counterparts due to weaker P-S bond polarity .Thermal Stability :
Fluorinated compounds (e.g., [355-75-9], [1759-63-3]) exhibit superior thermal stability (>300°C decomposition points) compared to phosphonic acid dichlorides, which may decompose at lower temperatures (~150–200°C) due to P-Cl bond cleavage .
Research Findings and Data Gaps
Comparative analyses suggest that electron-withdrawing groups (e.g., -P(O)(Cl)₂) on cyclohexene reduce ring-opening propensity compared to cyclopentene derivatives . Further research is needed to quantify thermodynamic properties (e.g., ΔHf, logP) and optimize synthetic routes.
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